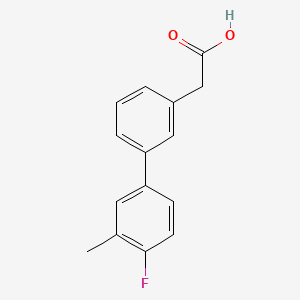

3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[3-(4-fluoro-3-methylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAXSBLCFRGNIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718406 |

Source

|

| Record name | (4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-21-8 |

Source

|

| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-fluoro-3′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Fluoro-3-methylphenyl)phenylacetic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Introduction

3-(4-Fluoro-3-methylphenyl)phenylacetic acid is a biaryl carboxylic acid derivative. Molecules possessing the biphenyl scaffold are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This guide, intended for chemistry professionals, provides a comprehensive, field-proven protocol for the synthesis of this target molecule. The chosen strategy is a convergent synthesis, culminating in a palladium-catalyzed Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2]

This document provides a detailed exposition of the synthetic route, including the preparation of key precursors, a mechanistic breakdown of the core coupling reaction, and step-by-step experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural instructions.

Retrosynthetic Strategy

The synthetic plan is built around a key carbon-carbon bond formation to construct the central biaryl structure. A retrosynthetic analysis logically disconnects the target molecule at the bond between the two phenyl rings. This disconnection points to a Suzuki-Miyaura coupling as the most efficient forward reaction.

The chosen synthons are (4-fluoro-3-methylphenyl)boronic acid and a suitable derivative of 3-bromophenylacetic acid. To avoid potential side reactions and improve compatibility with the coupling conditions, the carboxylic acid is protected as a methyl ester, which can be easily hydrolyzed in the final step.

Part 1: Synthesis of Key Precursors

Synthesis of Methyl 3-bromophenylacetate

The synthesis begins with the protection of the carboxylic acid group of commercially available 3-bromophenylacetic acid via Fischer esterification. Using the methyl ester prevents the acidic proton from interfering with the basic conditions of the subsequent Suzuki coupling and enhances solubility in organic solvents.

Experimental Protocol: Fischer Esterification

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenylacetic acid (10.0 g, 46.5 mmol).

-

Reagents: Add methanol (100 mL) and concentrated sulfuric acid (2 mL) cautiously.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude ester is typically of sufficient purity for the next step. If necessary, purify by vacuum distillation. The expected yield is 90-95%.

Synthesis of (4-Fluoro-3-methylphenyl)boronic acid

This crucial coupling partner is readily prepared from the corresponding aryl bromide, 4-bromo-1-fluoro-2-methylbenzene, via a lithium-halogen exchange followed by borylation with a trialkyl borate. This reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent quenching of the highly reactive organolithium intermediate.

Experimental Protocol: Borylation

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

-

Reagents: Add 4-bromo-1-fluoro-2-methylbenzene (10.0 g, 52.9 mmol) and 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 23.3 mL, 58.2 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution for 1 hour at -78°C.

-

Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (7.0 mL, 63.5 mmol) in 50 mL of anhydrous ether/THF to -78°C. Transfer the freshly prepared aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78°C. Stir the mixture for 2 hours at this temperature.

-

Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (4-fluoro-3-methylphenyl)boronic acid.[3][4] The expected yield is 60-75%.

Part 2: The Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] It proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanistic Cycle

The reaction is initiated by the oxidative addition of the aryl halide (methyl 3-bromophenylacetate) to a Pd(0) complex. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex.[2] The final step is reductive elimination, which forms the desired C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Coupling Reaction

-

Setup: To a 250 mL Schlenk flask, add methyl 3-bromophenylacetate (5.0 g, 21.8 mmol), (4-fluoro-3-methylphenyl)boronic acid (4.2 g, 24.0 mmol, 1.1 eq), and potassium carbonate (9.0 g, 65.4 mmol, 3.0 eq).

-

Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.75 g, 0.65 mmol, 3 mol%).

-

Solvent: Add a degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

-

Reaction: Purge the flask with nitrogen for 15 minutes. Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure methyl 3-(4-fluoro-3-methylphenyl)phenylacetate. The expected yield is 75-85%.

Part 3: Final Step - Saponification

The final step is the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid. Acidification of the resulting carboxylate salt precipitates the final product.

Experimental Protocol: Ester Hydrolysis

-

Setup: Dissolve the purified ester (e.g., 4.0 g, 14.7 mmol) in a mixture of tetrahydrofuran (50 mL) and methanol (20 mL) in a 250 mL round-bottom flask.

-

Reagent: Add a solution of lithium hydroxide monohydrate (1.23 g, 29.4 mmol, 2.0 eq) in 20 mL of water.

-

Reaction: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

-

Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

-

Acidification: Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of 2 M hydrochloric acid. A white precipitate will form.

-

Isolation: Stir the suspension for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water or acetonitrile) to yield the final product, 3-(4-fluoro-3-methylphenyl)phenylacetic acid, as a white solid. The expected yield is 90-98%.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 3-Bromophenylacetic acid | Methanol, H₂SO₄ | Methyl 3-bromophenylacetate | 90-95 |

| 2 | 4-Bromo-1-fluoro-2-methylbenzene | n-BuLi, B(OMe)₃ | (4-Fluoro-3-methylphenyl)boronic acid | 60-75 |

| 3 | Methyl 3-bromophenylacetate | Boronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 3-(4-fluoro-3-methylphenyl)phenylacetate | 75-85 |

| 4 | Coupled Ester | LiOH·H₂O, HCl | 3-(4-Fluoro-3-methylphenyl)phenylacetic acid | 90-98 |

Conclusion

This guide details a robust and efficient multi-step synthesis for 3-(4-fluoro-3-methylphenyl)phenylacetic acid. The strategy leverages a modern, palladium-catalyzed Suzuki-Miyaura coupling as the key bond-forming reaction, preceded by the reliable preparation of the necessary precursors. The final deprotection via saponification proceeds in high yield. Each stage of the protocol has been designed with both efficiency and practicality in mind, providing a clear pathway for researchers to obtain this valuable chemical building block.

References

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1878-67-7, 3-Bromophenylacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

-

University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. For a novel compound such as 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, a thorough understanding of these characteristics is not merely an academic exercise; it is a critical determinant of its potential for success. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, blending theoretical principles with actionable experimental protocols. It is designed for the discerning researcher, scientist, and drug development professional who requires both a deep understanding of the "why" and a practical guide to the "how."

Compound Identity and Structural Features

3-(4-Fluoro-3-methylphenyl)phenylacetic acid is a derivative of phenylacetic acid, a class of compounds with a wide spectrum of biological activities. The presence of a fluoro and a methyl group on one of the phenyl rings introduces specific electronic and steric influences that are expected to modulate its properties compared to the parent phenylacetic acid molecule.

Table 1: Compound Identification